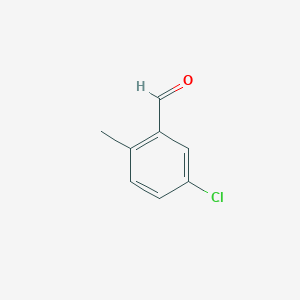






















|
REACTION_CXSMILES
|
Cl[C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.[ClH:10].N([O-])=O.[Na+].[CH2:15]=NO.[OH2:18]>S([O-])([O-])=O.[Na+].[Na+]>[Cl:10][C:3]1[CH:5]=[CH:6][C:7]([CH3:9])=[C:8]([CH:2]=1)[CH:15]=[O:18] |f:2.3,6.7.8|
|


|
Name
|
hydrated sodium acetate
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=NO
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
35.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=CC(=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
57 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Congo red
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
hydrated sodium acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=NO
|
|
Name
|
cupric sulfate
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture was maintained at −5° C. to +5° C. by means of an ice-salt bath
|
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was maintained at 10-15° C. by means of a cold-water bath
|
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously
|
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for an additional hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was gently heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with three portions of ether (150 mL)
|
|
Type
|
WASH
|
|
Details
|
the ethereal extracts were washed with a saturated NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over anhydrous Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C=O)C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 g | |
| YIELD: PERCENTYIELD | 36% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |